methyl [3-(benzoylamino)phenoxy]acetate
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Overview
Description
Methyl [3-(benzoylamino)phenoxy]acetate is an organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a benzoylamino group attached to a phenoxy ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(benzoylamino)phenoxy]acetate typically involves the reaction of 3-aminophenol with benzoyl chloride to form 3-(benzoylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(benzoylamino)phenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl [3-(benzoylamino)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [3-(benzoylamino)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the phenoxy and acetate moieties can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenoxy acetic acid
- Benzoylamino phenol
- Methyl phenoxy acetate
Uniqueness
Methyl [3-(benzoylamino)phenoxy]acetate is unique due to the presence of both benzoylamino and phenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(3-benzamidophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)11-21-14-9-5-8-13(10-14)17-16(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCANPBPZHFOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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